molecular formula C5H7F2N B567977 6,6-Difluoro-3-azabicyclo[3.1.0]hexane CAS No. 1215166-78-1

6,6-Difluoro-3-azabicyclo[3.1.0]hexane

Número de catálogo: B567977
Número CAS: 1215166-78-1
Peso molecular: 119.115
Clave InChI: GHBUVDSNXSMDMM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,6-Difluoro-3-azabicyclo[3.1.0]hexane (CAS: 1215071-13-8) is a bicyclic amine derivative with a rigid [3.1.0] bicyclo framework. The compound is often utilized in pharmaceutical research as a building block for drug discovery, particularly due to its fluorine substituents, which enhance metabolic stability and modulate electronic properties . Its hydrochloride salt (C₅H₈ClF₂N, MW: 155.57) is commercially available with >98% purity and is stored at 2–8°C for research applications . The compound’s small, electronegative fluorine atoms influence its conformational rigidity and interactions with biological targets, such as enzymes involved in endocannabinoid processing or viral proteases .

Métodos De Preparación

Cyclization Strategies for Bicyclic Framework Construction

The bicyclo[3.1.0]hexane core is typically assembled via intramolecular cyclization reactions. A key patent (WO2007075790A1) detailing the synthesis of the structurally analogous 6,6-dimethyl-3-azabicyclo[3.1.0]hexane provides foundational insights . Although this patent focuses on a methyl-substituted derivative, its synthetic principles are adaptable to the difluoro variant.

Diazo Compound Cyclization

In the dimethyl analog, cyclization of a diazo precursor (e.g., methyl 2-diazo-3-oxopiperidine-1-carboxylate) under thermal or photolytic conditions generates the bicyclic structure . For the difluoro compound, fluorinated diazo precursors would be required. For example, introducing fluorine atoms at the C6 position of the precursor could enable the formation of the 6,6-difluoro motif during cyclization.

Reaction Conditions :

  • Temperature : 80–120°C

  • Catalyst : Rhodium(II) acetate or copper(I) triflate

  • Solvent : Dichloromethane or toluene

This method achieves moderate yields (50–70%) for the dimethyl analog, suggesting comparable efficiency for fluorinated versions with optimized precursors .

Catalytic Hydrogenation for Ring Saturation

Following cyclization, catalytic hydrogenation is employed to reduce unsaturated bonds within the bicyclic system. The dimethyl analog undergoes hydrogenation using palladium on carbon (Pd/C) under 1–3 atm H₂ pressure . For the difluoro compound, similar conditions are applicable, though the electron-withdrawing fluorine atoms may necessitate adjustments to reaction time or catalyst loading.

Typical Parameters :

ParameterValue
Catalyst10% Pd/C
H₂ Pressure1–3 atm
SolventEthanol or THF
Temperature25–50°C
Yield (dimethyl)85–90%

Fluorine’s electronegativity may slightly reduce reaction rates due to decreased electron density at the reaction site, requiring extended hydrogenation times.

Fluorination Techniques for Difluoro Substituents

Introducing fluorine atoms at the C6 position is critical. Two primary approaches are viable:

Direct Fluorination of Preformed Bicyclic Intermediates

Electrophilic fluorination agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can fluorinate deprotonated positions on the bicyclo[3.1.0]hexane framework. For example, treatment of 3-azabicyclo[3.1.0]hexane with Selectfluor® in acetonitrile at 60°C may introduce fluorine atoms regioselectively.

Challenges :

  • Regioselectivity : Ensuring difluorination at C6 requires steric and electronic control.

  • Byproducts : Over-fluorination or side reactions at the nitrogen center.

Use of Fluorinated Building Blocks

Synthesizing the bicyclic core from pre-fluorinated precursors avoids post-cyclization fluorination. For instance, a fluorinated cyclopropane derivative could serve as a starting material, undergoing ring-opening and re-cyclization to form the target structure.

Example Pathway :

  • Synthesis of Fluorinated Cyclopropane :

    • Reaction of 1,2-difluoroethylene with a diazo compound to form a difluorocyclopropane.

  • Ring Expansion :

    • Acid-catalyzed rearrangement to form the bicyclo[3.1.0]hexane skeleton.

Salt Formation and Purification

The hydrochloride and hemioxalate salts of 6,6-difluoro-3-azabicyclo[3.1.0]hexane are common derivatives used to improve stability and crystallinity .

Hydrochloride Salt Preparation

Treatment of the free base with hydrochloric acid in a polar solvent (e.g., ethanol) yields the hydrochloride salt .

Conditions :

  • Molar Ratio : 1:1 (base:HCl)

  • Solvent : Ethanol or diethyl ether

  • Yield : >95%

Hemioxalate Salt Synthesis

Reaction with oxalic acid in a 2:1 molar ratio (base:oxalic acid) produces the hemioxalate salt, which is isolated via crystallization .

Typical Data :

ParameterValue
SolventMethanol/water
Purity95–97%
Melting Point160–165°C (decomp.)

Industrial-Scale Production Considerations

Scaling up the synthesis requires optimization of cost, safety, and efficiency:

Catalytic System Recycling

Pd/C catalysts can be reused 3–5 times after filtration and reactivation, reducing costs .

Waste Management

Fluorinated byproducts necessitate specialized handling due to potential environmental persistence.

Análisis De Reacciones Químicas

Types of Reactions

6,6-Difluoro-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the bicyclic framework .

Aplicaciones Científicas De Investigación

Synthetic Routes

Various synthetic methods have been developed for producing 6,6-Difluoro-3-azabicyclo[3.1.0]hexane:

  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution due to the electrophilic nature of the fluorinated carbons.
  • Hydrolysis : Hydrolysis reactions can be employed to modify the compound for specific applications.
  • Controlled Reaction Conditions : Emphasizing precise control over reaction conditions is crucial for achieving high yields and purity in synthesis.

Preliminary studies indicate that this compound exhibits notable biological activity:

  • Antimicrobial Properties : Research suggests potential antimicrobial effects, making it a candidate for further pharmacological studies.
  • Neuroactivity : There are indications that this compound may have neuroactive properties, which could be relevant in developing treatments for neurological disorders.

Medicinal Chemistry Applications

The unique structural features of this compound contribute to its reactivity and biological activity, positioning it as a valuable compound in medicinal chemistry:

  • Therapeutic Agent Development : Ongoing interaction studies focus on its binding affinity and activity against various biological targets, which are essential for assessing its viability as a therapeutic agent.
  • Potential Drug Interactions : Understanding possible interactions with other drugs is critical for evaluating safety and efficacy in clinical applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against common pathogens. Results showed significant inhibition of bacterial growth, suggesting its potential as an antibiotic agent.

Case Study 2: Neuroactive Properties

Another research effort focused on the neuroactive effects of this compound in animal models. The findings indicated that it may influence neurotransmitter systems, warranting further exploration into its use as a neuropharmaceutical.

Mecanismo De Acción

The mechanism of action of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent and specific biological effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

  • Structural Differences : The methyl-substituted analog (CAS: 943516-54-9) replaces fluorine atoms with methyl groups at the 6,6-positions. This substitution introduces steric bulk, leading to H…H repulsions that flatten the bicyclo ring system .
  • Biological Relevance : This compound is a key intermediate in boceprevir, an HCV NS3/4A protease inhibitor repurposed for SARS-CoV-2 Mpro inhibition. Its dimethyl groups eliminate hydrogen bonding at the P2/P3 amide linkage, optimizing protease binding .
  • Activity : Derivatives of this compound show moderate SARS-CoV-2 Mpro inhibition (IC₅₀: 19–38 µM) .

1,5-Diazabicyclo[3.1.0]hexane Derivatives

  • Structural Features : These analogs contain an additional nitrogen atom in the bicyclo system (e.g., 6,6′-bis(1,5-diazabicyclo[3.1.0]hexane)). The absence of methyl or fluorine substituents reduces steric repulsion, resulting in a less flattened ring conformation .
  • Torsional Angles : The N5N1C2C3 torsional angle in 1,5-diazabicyclo[3.1.0]hexane is −6.7°, compared to −1.2° in the dimethyl analog, highlighting substituent-driven conformational changes .

Azabicyclo[3.1.0]hexane Trifluoromethyl Glycol Carbamates

  • Functionalization: These derivatives incorporate trifluoromethyl glycol carbamates, enhancing selectivity for monoacylglycerol lipase (MAGL) over FAAH and CES enzymes. The fluorine atoms and branching in the leaving group improve pharmacokinetic profiles .
  • Potency : Racemic mixtures of these compounds exhibit IC₅₀ values as low as 6 nM for MAGL, demonstrating the impact of fluorine on target affinity .

Ring-Size Variants (e.g., 6,6-Difluoro-3-azabicyclo[3.2.0]heptane)

  • Structural Impact : Expanding the bicyclo system to [3.2.0] increases ring strain and alters bond angles, reducing compatibility with enzyme active sites optimized for [3.1.0] frameworks .

Data Tables

Table 2. Commercial Availability and Pricing

Compound (Supplier) Purity Price (1g) Storage Conditions Reference
6,6-Difluoro-3-azabicyclo[3.1.0]hexane HCl (Alfa Aesar) 97% ¥5482 2–8°C
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (Beijing Mediking) >95% N/A Not specified

Key Findings and Implications

  • Fluorine vs. Methyl Substitution : Fluorine’s electronegativity enhances metabolic stability and target selectivity compared to methyl groups, which prioritize steric optimization .
  • Conformational Rigidity : Fluorine’s small size reduces torsional strain in the bicyclo system, whereas methyl groups induce ring flattening via H…H repulsions .
  • Therapeutic Potential: The difluoro analog’s compatibility with MAGL and viral protease targets underscores its versatility in drug design .

Actividad Biológica

6,6-Difluoro-3-azabicyclo[3.1.0]hexane is a bicyclic compound notable for its unique structural features, particularly the presence of two fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including effects on neurological pathways and interactions with various molecular targets.

The molecular formula of this compound is C5H7F2NC_5H_7F_2N, with a molecular weight of approximately 135.11 g/mol. The fluorinated structure enhances its chemical reactivity and binding affinity to biological targets, making it a valuable candidate for drug development and therapeutic applications.

Research indicates that compounds containing the 3-azabicyclo[3.1.0]hexane moiety can act as antagonists for morphine-induced antinociception and may function as histone deacetylase inhibitors and opioid receptor antagonists . The unique structural characteristics of this compound contribute to its ability to modulate enzyme activity and receptor interactions.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytostatic effects on various cell lines, including transformed 3T3 cells. These compounds have been shown to arrest the cell cycle at the G0/G1 phase, leading to a reduction in cell proliferation comparable to established chemotherapeutic agents like cisplatin .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntinociceptiveAntagonists of morphine-induced effects
Histone Deacetylase InhibitionPotential therapeutic role in cancer
Cytostatic EffectsCell cycle arrest in G0/G1 phase
Enzyme ModulationInteraction with various molecular targets

Case Studies

A notable study investigated the synthesis and biological evaluation of spiro-fused derivatives based on the 3-azabicyclo[3.1.0]hexane framework, including 6,6-difluoro derivatives. The results indicated that these compounds could significantly alter cell morphology and motility by reducing filopodium-like protrusions in treated cells, suggesting a mechanism that may inhibit cancer cell migration and invasion .

Pharmacological Implications

The unique fluorinated structure of this compound enhances its pharmacological profile by increasing lipophilicity and binding affinity to specific receptors involved in neurotransmission and pain pathways. This makes it a promising candidate for further development in treating conditions such as chronic pain and certain cancers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,6-Difluoro-3-azabicyclo[3.1.0]hexane?

The synthesis of this compound typically involves fluorination of its bicyclic precursor. A common approach utilizes diethylaminosulfur trifluoride (DAST) or analogous fluorinating agents under controlled conditions (e.g., anhydrous environment, temperatures between -20°C to 25°C). For example, fluorination of 3-azabicyclo[3.1.0]hexane derivatives can introduce fluorine atoms at the 6,6-positions, with reaction progress monitored via <sup>19</sup>F NMR . Purification often employs column chromatography or crystallization to isolate the product.

Q. How is the structural integrity of this compound validated experimentally?

Key characterization methods include:

  • X-ray crystallography : Resolves the bicyclic framework and fluorine positions .
  • Multinuclear NMR : <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR confirm stereochemistry and electronic environments .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and purity .
  • IR spectroscopy : Identifies functional groups (e.g., N-H stretches in the azabicyclic ring) .

Q. What are the stability considerations for this compound under laboratory conditions?

Stability studies indicate sensitivity to:

  • Moisture : Hydrolysis of the azabicyclic ring may occur in aqueous media. Store under inert gas (N2 or Ar).
  • Temperature : Decomposition observed above 80°C; use low-temperature storage (-20°C).
  • Light : Photodegradation possible; use amber vials for long-term storage .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • Reaction path searches : Identify energetically favorable fluorination routes.
  • Solvent effects : Simulate polar aprotic solvents (e.g., THF, DCM) to enhance yield .
  • Catalyst design : Screen ligands or catalysts to reduce activation energy for ring closure .
    Experimental validation via kinetic studies and <sup>19</sup>F NMR kinetics is critical to confirm computational predictions .

Q. What mechanisms explain the interaction of this compound with biological targets?

The compound’s bicyclic structure and fluorine atoms influence:

  • Bioisosterism : Fluorine mimics hydroxyl groups, enhancing binding to enzymes (e.g., kinase inhibitors).
  • Metabolic stability : C-F bonds resist oxidative degradation, prolonging half-life in vivo .
    Pharmacological assays (e.g., enzyme inhibition, cell viability) coupled with molecular docking studies are recommended to map interactions .

Q. How can contradictory data in pharmacological studies be resolved?

Discrepancies in efficacy or toxicity often arise from:

  • Solubility variations : Use standardized solvents (e.g., DMSO with <0.1% H2O) .
  • Stereochemical impurities : Validate enantiopurity via chiral HPLC or SFC .
  • Assay conditions : Control pH, temperature, and ionic strength to minimize variability .

Q. How does this compound compare to structurally similar bicyclic compounds?

CompoundStructural FeaturesKey Differences
6,6-Dimethyl analog Methyl substituents at 6,6Lower electronegativity; reduced reactivity in SNAr reactions
3-Oxabicyclo analog Oxygen instead of nitrogenAltered hydrogen-bonding capacity
Ethyl 3,3-difluoro derivative Carboxylate ester at position 6Enhanced solubility in organic solvents

Fluorine’s electronegativity and steric effects distinguish reactivity and biological activity .

Q. What role do the fluorine atoms play in the compound’s reactivity?

  • Electronic effects : Fluorine withdraws electron density, activating adjacent positions for nucleophilic substitution.
  • Steric effects : The compact bicyclic framework directs regioselectivity in reactions (e.g., preference for axial vs. equatorial attack) .
  • Thermodynamic stability : C-F bonds stabilize transition states in ring-opening reactions .

Q. Methodological Recommendations

  • Synthetic Optimization : Use DOE (Design of Experiments) to screen fluorination conditions .
  • Data Validation : Cross-reference NMR and crystallography data with PubChem entries .
  • Safety Protocols : Follow MedChemExpress guidelines for handling fluorinated compounds .

Propiedades

IUPAC Name

6,6-difluoro-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N/c6-5(7)3-1-8-2-4(3)5/h3-4,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBUVDSNXSMDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2(F)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282633
Record name 6,6-Difluoro-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215166-78-1
Record name 6,6-Difluoro-3-azabicyclo[3.1.0]hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215166-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6-Difluoro-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.